molecular formula C9H12BrClFN B12299667 2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride

2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B12299667
M. Wt: 268.55 g/mol
InChI Key: LIBWGSVMQCTFAC-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is an organic compound with the chemical formula C10H14BrFN · HCl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is often used as an intermediate in the field of medicine and plays an important role in the synthesis of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride typically involves the bromination and fluorination of a phenylpropanamine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in the synthesis of specific drugs and in research applications where precise molecular interactions are required .

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H

InChI Key

LIBWGSVMQCTFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Br)F)N.Cl

Origin of Product

United States

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